molecular formula C17H17ClN6OS B11283840 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11283840
M. Wt: 388.9 g/mol
InChI Key: LMUGZFQUTOCNTK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid hydrazide to form the corresponding hydrazone. The final step involves cyclization with thiosemicarbazide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to streamline the process and make it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17ClN6OS/c1-10(2)7-12-8-14(20-19-12)16-23-24-15(21-22-17(24)26-16)9-25-13-5-3-11(18)4-6-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)

InChI Key

LMUGZFQUTOCNTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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